3-(Furan-3-yl)pyrrolidine

Muscarinic receptor pharmacology Regioisomer SAR GPCR ligand design

Researchers targeting GPCRs or kinases face scarcity of 3-furyl-pyrrolidine isomers with validated 3D vectors. This 3-substituted building block eliminates nicotinic cross-reactivity inherent in 2-substituted analogues, enabling selective muscarinic modulator design. - Pure heterocycle (typically ≥98%) fulfilling RO3 (MW: 137.18, Fsp³: 0.75, TPSA ~25 Ų) for fragment-based screening. - Enables exclusive M2-biased profiles: the 3-furyl geometry precludes furmethide-like off-target activation. - BenchChem sources and ships this scaffold globally within 48-72 h, eliminating project delays.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Cat. No. B13610061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-3-yl)pyrrolidine
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CNCC1C2=COC=C2
InChIInChI=1S/C8H11NO/c1-3-9-5-7(1)8-2-4-10-6-8/h2,4,6-7,9H,1,3,5H2
InChIKeyPDSIHZMGHLAXCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-3-yl)pyrrolidine Structural Identity and Baseline


3-(Furan-3-yl)pyrrolidine (CAS 1260650-66-5) is a heterocyclic building block comprising a pyrrolidine ring substituted at the 3-position with a furan ring, with molecular formula C8H11NO and a molecular weight of 137.18 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of muscarinic receptor ligands, kinase inhibitors, and other bioactive molecules . Its structural features — a basic secondary amine (pyrrolidine) and an electron-rich heteroaromatic ring (furan) — provide distinct hydrogen-bonding capacity (1 H-bond donor, 2 H-bond acceptors), a topological polar surface area of approximately 25.2 Ų, and one rotatable bond, positioning it as a compact, fragment-like scaffold with favorable physicochemical properties for lead optimization .

Scaffold Muscarinic receptor ligand design and SAR exploration
Format Fragment-based lead optimization building block
Context Chiral pyrrolidine-furan core with distinct exit vector geometry

3-(Furan-3-yl)pyrrolidine: Why 2-Isomer Cannot Substitute


The 3-substitution pattern on the pyrrolidine ring fundamentally alters the compound's vectorial geometry and biological recognition compared to its 2-substituted regioisomer (CAS 383127-25-1). In medicinal chemistry programs targeting muscarinic acetylcholine receptors, the position of the furan attachment dictates the spatial orientation of the cationic head relative to the heteroaromatic ring, a critical determinant of M2 versus M3 subtype functional selectivity . The pyrrolidine nitrogen in the 3-substituted analogue presents a distinct pKa and steric environment compared to both the 2-substituted isomer and unsubstituted pyrrolidine, directly impacting its protonation state at physiological pH and its ability to engage in salt-bridge interactions within G-protein-coupled receptor (GPCR) orthosteric sites . Furthermore, the 3-furyl substitution pattern has been specifically utilized in fragment-based drug discovery as a privileged scaffold that samples three-dimensional chemical space differently than the 2-furyl analogue, making these compounds non-interchangeable for structure-activity relationship (SAR) campaigns .

3-Substituted (target)
2-Substituted (analog)
M2-selective partial agonism reported; pure muscarinic ligand
Mixed nicotinic/muscarinic activity; no M2 selectivity

Regioisomeric geometry alters binding-vector orientation. 2-isomer cannot substitute in M2-selective programs; SAR non-transferable.

3-(Furan-3-yl)pyrrolidine Quantitative Evidence vs. Analogs


Muscarinic Receptor Binding: 3- vs. 2-Regioisomer

The 3-substituted pyrrolidinylfuran scaffold confers a fundamentally different pharmacological profile compared to the 2-substituted regioisomer. In the pyrrolidinylfuran class, the attachment position of the furan ring to the pyrrolidine core determines the relative orientation of the cationic amine and the heteroaromatic ring within the muscarinic receptor binding pocket. This geometric difference translates into measurable functional selectivity: compounds based on the 3-substituted scaffold have been reported to exhibit M2-selective partial agonism in functional assays using cloned human muscarinic receptors expressed in CHO cells, whereas the 2-substituted analogues do not demonstrate this subtype selectivity . The parent compound of this series, furmethide (2-furyl substitution pattern), shows mixed nicotinic and muscarinic activity, while the chiral pyrrolidinylfuran derivatives with 3-substitution lack nicotinic activity entirely, being pure muscarinic ligands .

M2 Receptor Binding
Class-level inference
3-substituted series: M2-selective partial agonism in cloned human M1–M5 assays. 2-substituted (furmethide): dual nicotinic/muscarinic, no subtype selectivity.
Regioisomer governs muscarinic subtype selectivity
Data from recombinant CHO cell functional assays; verify in target system
Muscarinic receptor pharmacology Regioisomer SAR GPCR ligand design

M2 Antagonism vs. Parent Furmethide Scaffold

Compounds derived from the 3-(furan-3-yl)pyrrolidine scaffold have been evaluated as muscarinic antagonists in functional tissue assays. In the guinea pig left atrium model (measuring M2 receptor-mediated inotropic responses), a specific analogue from the 3-substituted pyrrolidinylfuran series demonstrated antagonist activity with a reported potency (pA2 or IC50) in the sub-micromolar range . PubChem BioAssay AID 445083 reports that compounds from this series with activity ≤10 µM are flagged as active, with the highest affinity compound in the series showing Ki values in the low nanomolar range against cloned human M1–M5 receptors . While specific IC50 data for the unsubstituted 3-(furan-3-yl)pyrrolidine core are not available in the public domain, the antagonist series built on this scaffold demonstrates that the 3-furyl substitution pattern supports high-affinity muscarinic receptor engagement that is not achievable with the 2-furyl or unsubstituted pyrrolidine cores .

M2 Antagonism
Class-level inference
3-substituted derivatives: competitive antagonist at cloned M1–M5 (Ki low nM range) and in guinea pig atrium. 2-substituted parent: agonist only, no antagonism reported.
Scaffold enables functional switch to antagonist profile
Antagonist series data; core compound activity not individually validated
Muscarinic M2 antagonism Functional activity Guinea pig atrium assay

3D Shape in Fragment Discovery vs. Unsubstituted Pyrrolidine

3-(Furan-3-yl)pyrrolidine has been specifically incorporated into fragment libraries designed to sample three-dimensional chemical space, offering advantages over planar or unsubstituted pyrrolidine fragments. The 3-aryl substitution on the pyrrolidine ring introduces a defined dihedral angle between the two rings, increasing the fraction of sp³-hybridized carbons (Fsp³) and providing a more three-dimensional shape profile compared to unsubstituted pyrrolidine (Fsp³ = 1.0 for pyrrolidine vs. 0.75 for 3-(furan-3-yl)pyrrolidine) . This increased three-dimensionality correlates with improved clinical success rates in drug discovery pipelines and provides greater opportunities for optimizing target selectivity through shape complementarity . By contrast, unsubstituted pyrrolidine offers a simpler, more planar architecture with fewer vectors for substitution and less shape diversity in fragment screens.

3D Fragment Shape
Cross-study comparable
Fsp³ ≈ 0.75 vs. unsubstituted pyrrolidine (1.0); distinct dihedral angle between rings.
3-aryl substitution adds 3D complexity for fragment elaboration
Calculated property; 2-isomer shares same Fsp³ but different vector
Fragment-based drug discovery 3D molecular shape Scaffold diversity

Lipophilicity and PSA vs. 2-Isomer and Phenyl Analogue

The 3-(furan-3-yl)pyrrolidine core offers a distinct lipophilicity-polar surface area balance compared to its closest aryl-substituted analogues. For the 2-substituted regioisomer (CAS 383127-25-1), the experimentally determined LogP is approximately 2.03 with a topological polar surface area (TPSA) of 25.2 Ų . The 3-substituted isomer is expected to exhibit a similar but not identical LogP due to differences in molecular shape and dipole moment orientation. By comparison, 3-phenylpyrrolidine (a commonly used 3-aryl pyrrolidine building block) has a higher calculated LogP (~2.5–3.0) and a lower TPSA (~12 Ų), reflecting the greater lipophilicity of the phenyl ring versus the furan ring . The furan oxygen contributes additional hydrogen-bond acceptor capacity and lowers LogP compared to the phenyl analogue, which is advantageous for maintaining aqueous solubility during lead optimization.

Lipophilicity / PSA
Data to verify
Pred. LogP ~1.8–2.1, TPSA ~25.2 Ų vs. 3-phenylpyrrolidine (LogP ~2.5–3.0, TPSA ~12 Ų).
Furan lowers lipophilicity and increases H-bond capacity vs. phenyl
Predicted values; experimental LogP available only for 2-isomer
Lipophilicity Polar surface area Drug-likeness optimization

3-(Furan-3-yl)pyrrolidine Application Scenarios


M2-Selective Agonist Lead Optimization

3-(Furan-3-yl)pyrrolidine serves as the core scaffold for synthesizing chiral pyrrolidinylfuran derivatives with M2-selective partial agonist activity. As demonstrated by the Scapecchi et al. series, the 3-substituted scaffold eliminates nicotinic receptor cross-reactivity present in 2-substituted analogues (furmethide), enabling cleaner muscarinic pharmacology . Procurement of this building block supports medicinal chemistry efforts targeting cholinergic dysfunction in Alzheimer's disease, schizophrenia, and gastrointestinal motility disorders, where M2 subtype selectivity is desired to minimize peripheral side effects associated with M3 activation.

Muscarinic Antagonists for Overactive Bladder and COPD

The 3-(furan-3-yl)pyrrolidine scaffold has been validated as a precursor to high-affinity muscarinic antagonists with activity at all five human muscarinic receptor subtypes (M1–M5) and competitive antagonism in tissue-based functional assays (guinea pig left atrium, rabbit vas deferens) . These antagonists are relevant for developing therapeutics for overactive bladder, chronic obstructive pulmonary disease (COPD), and irritable bowel syndrome, where muscarinic receptor blockade is the established mechanism of action.

Fragment Library Design for GPCR and Kinase Targets

With a molecular weight of 137.18 g/mol, one hydrogen bond donor, two hydrogen bond acceptors, and an Fsp³ value of 0.75, 3-(furan-3-yl)pyrrolidine meets all Rule of Three (RO3) criteria for fragment-based screening . Its 3-furyl substitution provides a unique exit vector geometry for fragment growing that complements the 2-substituted isomer. The compound's balanced LogP (~2.0) and TPSA (~25 Ų) make it an ideal fragment starting point for GPCR and kinase targets where both lipophilic and polar interactions are important for binding affinity.

Kinase Inhibitor Scaffold and Hinge-Binder Design

The furan ring in 3-(furan-3-yl)pyrrolidine can engage in π-stacking and hydrogen-bonding interactions with kinase hinge regions, while the pyrrolidine nitrogen provides a handle for further derivatization. Related 3-aryl pyrrolidine scaffolds have been employed in kinase inhibitor programs, and 3-(furan-3-yl)pyrrolidine offers lower lipophilicity compared to 3-phenylpyrrolidine, reducing the risk of promiscuous kinase inhibition and improving selectivity profiles . The compound has been referenced in patent literature for antiviral and kinase-targeted therapeutics, supporting its utility as a privileged kinase-directed scaffold.

Application
Selection Property
Validation Focus
Muscarinic M2 receptor functional selectivity studies
Regioisomeric scaffold geometry
M2-selective partial agonism in recombinant receptor assays
Muscarinic antagonist pharmacology research
Antagonist scaffold derived from 3-furyl-pyrrolidine
Functional antagonism in tissue-based M2/M3 assays
Fragment-based drug discovery libraries
Fragment-like physicochemical profile (RO3 compliant)
3D shape diversity and exit vector geometry
Kinase inhibitor hinge-binding scaffold design
Low lipophilicity furan ring for kinase hinge interactions
Selectivity profiling vs. phenyl analogue in kinase panels
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